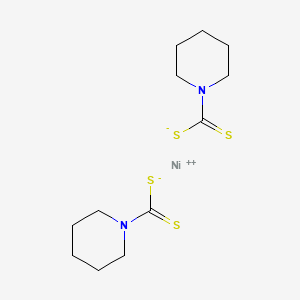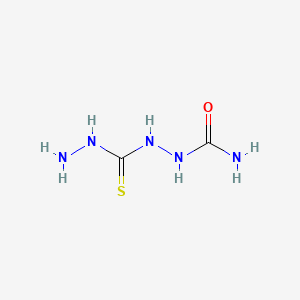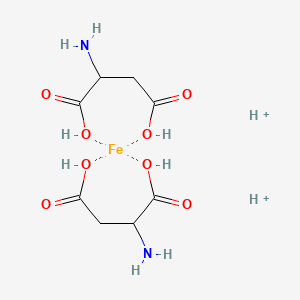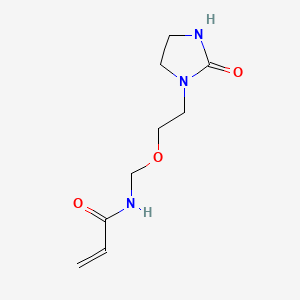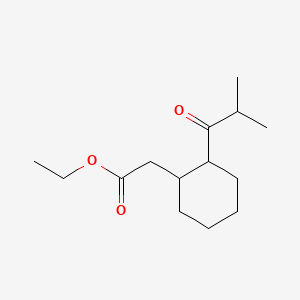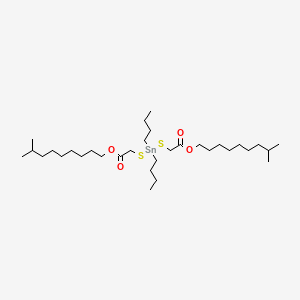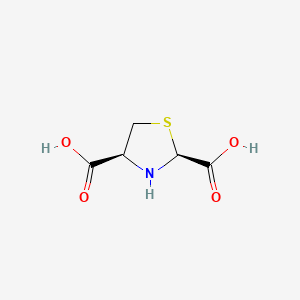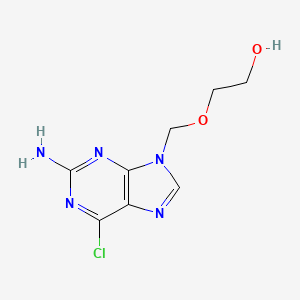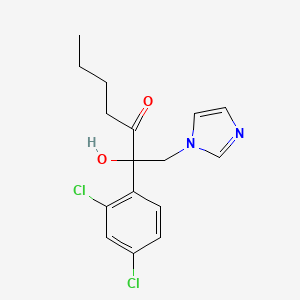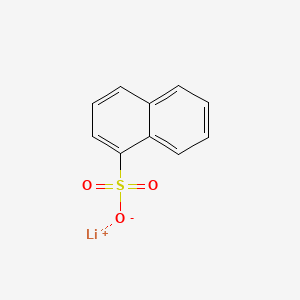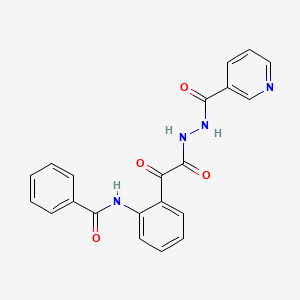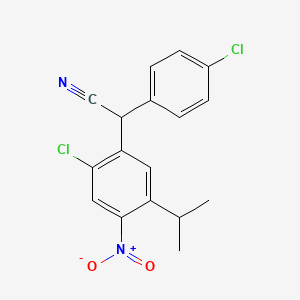
(2-Chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile involves several steps. One common synthetic route includes the reaction of 2-chloro-5-isopropyl-4-nitrobenzaldehyde with 4-chlorobenzyl cyanide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux conditions to facilitate the reaction, leading to the formation of the desired acetonitrile compound .
Análisis De Reacciones Químicas
(2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
(2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
(2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile can be compared with other similar compounds such as:
(2-chloro-5-isopropyl-4-nitrophenyl)(4-bromophenyl)acetonitrile: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
(2-chloro-5-isopropyl-4-nitrophenyl)(4-methylphenyl)acetonitrile: The presence of a methyl group instead of a chlorine atom can influence the compound’s chemical properties and applications.
Propiedades
Número CAS |
84196-19-0 |
|---|---|
Fórmula molecular |
C17H14Cl2N2O2 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
2-(2-chloro-4-nitro-5-propan-2-ylphenyl)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-10(2)13-7-14(16(19)8-17(13)21(22)23)15(9-20)11-3-5-12(18)6-4-11/h3-8,10,15H,1-2H3 |
Clave InChI |
PYFKNLQRSXRKNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


